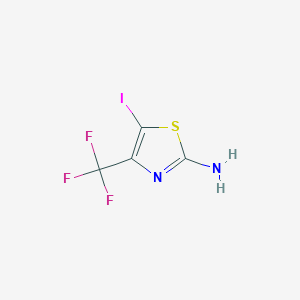
5-Bromo-2-pyrrolidin-1-ylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-pyrrolidin-1-ylnicotinic acid is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position and a pyrrolidinyl group is attached to the 2-position of the nicotinic acid ring
Preparation Methods
The synthesis of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid typically involves the following steps:
Chemical Reactions Analysis
5-Bromo-2-pyrrolidin-1-ylnicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong bases, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-pyrrolidin-1-ylnicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-pyrrolidin-1-ylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Bromo-2-pyrrolidin-1-ylnicotinic acid can be compared with other similar compounds, such as:
2-Pyrrolidin-1-ylnicotinic acid: Lacks the bromine substitution at the 5-position, which may affect its reactivity and biological activity.
5-Bromo-2-pyridin-1-ylnicotinic acid: Similar structure but with different substituents, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-5-8(10(14)15)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTPIYVWAOOBEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
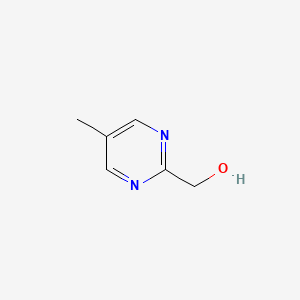
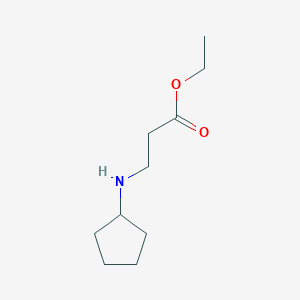
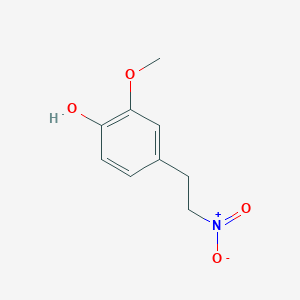


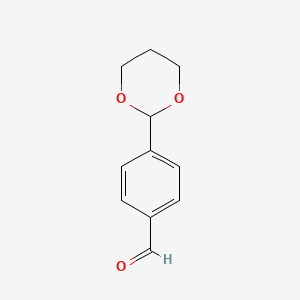


![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)


